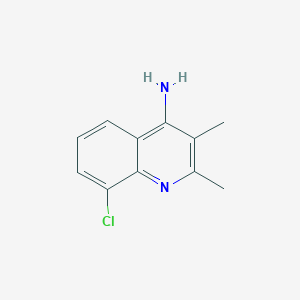

8-Chloro-2,3-dimethylquinolin-4-amine

Beschreibung

8-Chloro-2,3-dimethylquinolin-4-amine is a substituted quinoline derivative featuring a chlorine atom at position 8 and methyl groups at positions 2 and 3 of the quinoline core. Key properties, such as lipophilicity and steric effects, are influenced by its substitution pattern, distinguishing it from other quinoline derivatives .

Eigenschaften

Molekularformel |

C11H11ClN2 |

|---|---|

Molekulargewicht |

206.67 g/mol |

IUPAC-Name |

8-chloro-2,3-dimethylquinolin-4-amine |

InChI |

InChI=1S/C11H11ClN2/c1-6-7(2)14-11-8(10(6)13)4-3-5-9(11)12/h3-5H,1-2H3,(H2,13,14) |

InChI-Schlüssel |

XDAFIQLGCKFBNC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C2C(=C1N)C=CC=C2Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 8-Chloro-2,3-dimethylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by chlorination and methylation reactions . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .

Analyse Chemischer Reaktionen

8-Chloro-2,3-dimethylquinolin-4-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.

Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydroquinolines.

Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8-Chloro-2,3-dimethylquinolin-4-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Medicine: It serves as a lead compound in the development of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-Chloro-2,3-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Quinolin-4-amine derivatives exhibit diverse pharmacological activities depending on substituent patterns.

Table 1: Comparative Analysis of Quinolin-4-amine Derivatives

Key Observations

Substituent Effects on Lipophilicity: The methyl groups in this compound contribute to higher lipophilicity (predicted logP > 3) compared to analogs like 3,8-dichloroquinolin-4-amine (logP ~2.5) . This property may enhance membrane permeability but reduce aqueous solubility. The methoxyethyl group in 8-Chloro-N-(2-methoxyethyl)quinolin-4-amine lowers logP to 2.7, balancing lipophilicity and solubility .

Synthetic Accessibility: highlights robust methods for synthesizing 4-anilino-quinoline derivatives, suggesting that this compound could be prepared via Buchwald-Hartwig amination or nucleophilic substitution, with methyl groups introduced via Friedel-Crafts alkylation .

Biological Activity: While SCH 23390 (a benzazepine D1 antagonist) is structurally distinct, its chloro-substitution and receptor selectivity underscore the importance of halogen placement in drug design . Quinolin-4-amine analogs in and are explored as chemical probes, implying that the target compound may interact with kinases or GPCRs, depending on substituent-directed pharmacophore alignment .

Biologische Aktivität

8-Chloro-2,3-dimethylquinolin-4-amine is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a chlorine atom at the 8-position and two methyl groups at the 2 and 3 positions of the quinoline ring. Its unique structure suggests a range of possible interactions with biological targets, making it a subject of interest for various therapeutic applications.

The molecular formula for this compound is C_10H_10ClN. The presence of chlorine and methyl groups contributes to its electronic properties, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.

- Antifungal Activity : Studies have reported its efficacy against fungal pathogens.

- Anticancer Properties : Initial investigations suggest potential anticancer effects, warranting further exploration.

Antimicrobial Activity

This compound has been tested against various bacteria and fungi. Its antimicrobial properties are attributed to its ability to inhibit the growth of pathogens through mechanisms that may involve disruption of cellular processes.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Antifungal Activity

The compound's antifungal efficacy has been evaluated against several fungal strains. Notably, it has demonstrated significant activity against Sclerotinia sclerotiorum and Rhizoctonia solani, indicating its potential as an antifungal agent.

Table 2: Antifungal Activity Data

| Fungal Strain | Inhibition Rate (%) at 50 μg/mL |

|---|---|

| S. sclerotiorum | 80.0 |

| R. solani | 76.9 |

| Botrytis cinerea | 53.8 |

Anticancer Properties

Recent studies have begun to explore the anticancer potential of this compound. Preliminary data suggest that it may inhibit cancer cell proliferation, particularly in colon cancer models. The mechanism appears to involve interference with specific cellular pathways associated with tumor growth.

Case Study: Colon Cancer Cell Lines

In a study involving colon cancer cell lines (HT-29 and LS174T), the compound exhibited selective cytotoxicity compared to standard chemotherapy agents such as cisplatin and 5-fluorouracil.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within microbial cells or cancer cells, leading to disruption of essential biological functions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 3: Comparison of Biological Activities

| Compound Name | Key Features | Antimicrobial Activity (MIC) μg/mL |

|---|---|---|

| This compound | Chlorine at position 8 | Varies by strain |

| Chloroquine | Known antimalarial | Effective against malaria |

| Amodiaquine | Related antimalarial | Effective against malaria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.